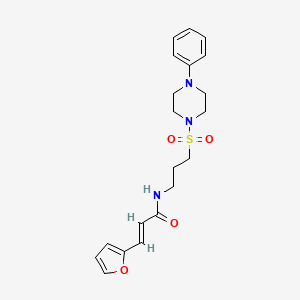
(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide is a useful research compound. Its molecular formula is C20H25N3O4S and its molecular weight is 403.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(furan-2-yl)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acrylamide is a compound of increasing interest in medicinal chemistry, particularly for its potential applications in antiviral therapies and as a modulator of nicotinic acetylcholine receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H25N3O4S
- Molecular Weight : 403.5 g/mol
- IUPAC Name : (E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide
The compound exhibits significant interaction with nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. Research indicates that it acts as a positive allosteric modulator , enhancing receptor activity, which is crucial for mediating neurotransmission related to anxiety and depression.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent, particularly against coronaviruses. Its unique structure allows it to target viral replication processes effectively. Preliminary findings suggest that it could inhibit viral entry or replication, making it a candidate for further development in antiviral drug discovery.
Anxiolytic Effects
Research has shown that related compounds, such as 3-furan-2-yl-N-p-tolyl-acrylamide, demonstrate anxiolytic-like activity in animal models. These studies indicate that modulation of α7 nAChRs plays a pivotal role in reducing anxiety-like behaviors. The anxiolytic effects were observed at doses as low as 0.5 mg/kg, with increased efficacy noted after chronic treatment .
Case Studies
-
Study on Nicotinic Receptor Modulation :
- Objective : To evaluate the anxiolytic effects of 3-furan-2-yl-N-p-tolyl-acrylamide.
- Methodology : Mice were subjected to elevated plus maze and novelty suppressed feeding tests.
- Findings : The compound induced significant anxiolytic-like behavior, particularly after chronic administration, suggesting its potential therapeutic use in anxiety disorders .
-
Antiviral Activity Assessment :
- Objective : To assess the effectiveness of this compound against coronaviruses.
- Methodology : In vitro assays were conducted to evaluate viral replication.
- Findings : The compound showed promising results in inhibiting viral replication, warranting further investigation into its mechanism and efficacy.
Research Findings Summary Table
特性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c24-20(10-9-19-8-4-16-27-19)21-11-5-17-28(25,26)23-14-12-22(13-15-23)18-6-2-1-3-7-18/h1-4,6-10,16H,5,11-15,17H2,(H,21,24)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZXFRYEKQOVLK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














